molecular formula C20H25N7O B2758623 (1-ethyl-1H-pyrazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone CAS No. 2034598-18-8

(1-ethyl-1H-pyrazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone

Cat. No. B2758623
CAS RN: 2034598-18-8
M. Wt: 379.468
InChI Key: BWXGFZGOYZLJCW-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H25N7O and its molecular weight is 379.468. The purity is usually 95%.
BenchChem offers high-quality (1-ethyl-1H-pyrazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-ethyl-1H-pyrazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrazoles are five-membered heterocyclic compounds featuring two neighboring nitrogen atoms. They serve as core elements in various sectors of the chemical industry, including medicine and agriculture. Researchers have extensively explored pyrazoles due to their diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties .

a. Transition-Metal-Catalyzed Reactions: Transition-metal catalysts play a crucial role in pyrazole synthesis. Researchers have developed efficient protocols for constructing pyrazole rings using metal-catalyzed reactions.

b. Photoredox Reactions: Photoredox chemistry has gained prominence in recent years. Light-mediated reactions enable the formation of pyrazoles through novel pathways.

c. One-Pot Multicomponent Processes: One-pot reactions involving multiple components allow streamlined access to pyrazole derivatives. These methods enhance efficiency and reduce synthetic steps.

d. Novel Reactants: Researchers continually explore new reactants and reagents to expand the toolbox for pyrazole synthesis.

e. Innovative Reaction Types: Innovative reaction types, such as domino reactions and cascade processes, contribute to the diversity of pyrazole derivatives.

a. Medicinal Chemistry: Pyrazoles serve as scaffolds for drug development. Their diverse biological activities make them attractive candidates for designing novel pharmaceuticals.

b. Agrochemicals: Pyrazole-based compounds exhibit pesticidal properties. Researchers explore their potential as insecticides, herbicides, and fungicides.

c. Photostabilizers: Certain pyrazole derivatives are used as photostabilizers in products like dyes and photographic materials .

d. Corrosion Inhibitors: Pyrazoles contribute to corrosion inhibition, particularly in copper alloys.

e. Antimicrobial Agents: Imidazole derivatives containing functionalized pyrazole moieties have been investigated for antibacterial and antifungal activities .

f. Anticancer Agents: Novel pyrazole analogs are evaluated for their selectivity against cancer cell lines .

properties

IUPAC Name

(1-ethylpyrazol-3-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O/c1-2-26-9-7-17(22-26)20(28)25-13-11-24(12-14-25)19-18-15-5-3-4-6-16(15)23-27(18)10-8-21-19/h7-10H,2-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXGFZGOYZLJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-ethyl-1H-pyrazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone

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